Aluminum molybdate

Description

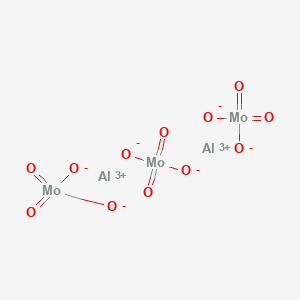

Aluminum molybdate (Al₂(MoO₄)₃) is an inorganic compound composed of aluminum (Al³⁺) and molybdate (MoO₄²⁻) ions. It is structurally characterized by its monoclinic crystal system at room temperature, belonging to the ferric molybdate type (β-Fe₂(MoO₄)₃) . The compound is synthesized through solid-state reactions or industrial processes, such as alkaline leaching of spent petrochemical catalysts, where it precipitates as an insoluble residue alongside Al₂O₃ . This compound exhibits thermal stability and is utilized in corrosion-resistant coatings for aluminum alloys, environmental remediation, and catalytic systems .

Properties

Molecular Formula |

Al2Mo3O12 |

|---|---|

Molecular Weight |

533.8 g/mol |

IUPAC Name |

dialuminum;dioxido(dioxo)molybdenum |

InChI |

InChI=1S/2Al.3Mo.12O/q2*+3;;;;;;;;;;6*-1 |

InChI Key |

NKSYNYABFPVRNP-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Al+3].[Al+3] |

Origin of Product |

United States |

Preparation Methods

Precipitation Method

This is the most common and straightforward method for preparing this compound. It involves reacting soluble aluminum salts (e.g., aluminum nitrate or aluminum sulfate) with molybdate salts (e.g., ammonium molybdate) in aqueous solution under controlled pH and temperature conditions to precipitate this compound.

-

- Prepare aqueous solutions of aluminum salt and ammonium molybdate.

- Mix the two solutions under stirring.

- Adjust pH to favor the formation of this compound precipitate (usually neutral to slightly acidic).

- Filter, wash, and dry the precipitate.

-

- Simple and cost-effective.

- Allows control over stoichiometry and purity.

-

- Particle size and morphology control is limited.

- May require post-synthesis treatments like calcination for crystallinity.

Hydrothermal Synthesis

Hydrothermal methods involve reacting precursors in a sealed autoclave at elevated temperatures and pressures, promoting crystallization and often yielding well-defined morphologies and high purity.

-

- Mix aluminum salts and molybdate sources in water.

- Transfer the mixture to an autoclave.

- Heat at temperatures typically between 100–250°C for several hours.

- Cool, filter, wash, and dry the product.

-

- Produces crystalline this compound with controlled particle size.

- Can tailor morphology by adjusting temperature, time, and pH.

-

- Requires specialized equipment.

- Longer synthesis times.

Sol-Gel Method

The sol-gel process involves the transition of a system from a liquid "sol" into a solid "gel" phase, allowing molecular-level mixing of aluminum and molybdenum precursors.

-

- Prepare a homogeneous solution of aluminum alkoxides and molybdate salts.

- Induce gelation by hydrolysis and condensation reactions.

- Dry and calcine the gel to obtain this compound powder.

-

- High purity and homogeneity.

- Fine particle size control.

-

- More complex and costly.

- Requires careful control of reaction parameters.

Spray Drying and Atomization Techniques (Adapted from Ammonium Molybdate Preparation)

A highly efficient continuous production method for molybdate compounds involves spray drying of ammonium molybdate solutions, which can be adapted for this compound synthesis.

Process description (from ammonium molybdate patent CN102267724A):

Step Description 1 Filter and heat air to 240–390°C, introduce into drying chamber. 2 Filter ammonium molybdate solution and atomize into drying chamber to form fine droplets. 3 Dry droplets into crystalline molybdate particles, collected at discharge. 4 Separate residual particles and ammonia from exhaust air using cyclone separator and bag filter. 5 Recover ammonia for reuse, collect and screen final molybdate product. -

- Atomizer type: centrifugal spray or pressure spray dryer.

- Rotational speed: 10,000–22,000 rpm (centrifugal).

- Pressure: 0.2–0.5 MPa (pressure spray).

- Particle size: ~1 μm, uniform distribution.

-

- Continuous production.

- Low production cost and high efficiency.

- Environmentally friendly with ammonia recovery.

- Produces fine, uniform particles.

Potential adaptation for this compound:

- Aluminum salts can be co-dissolved with molybdate in solution.

- Atomization and drying would yield mixed this compound particles.

- Process parameters would need optimization for this compound stability.

Comparative Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations | Typical Particle Size |

|---|---|---|---|---|

| Precipitation | Simple mixing of aluminum and molybdate salts | Cost-effective, easy to operate | Limited control over morphology | Micron scale |

| Hydrothermal | High temperature/pressure in autoclave | High purity, controlled morphology | Requires autoclave, longer time | Submicron to micron scale |

| Sol-Gel | Molecular mixing and gelation | High homogeneity, fine particles | Complex, costly | Nanometer to micron scale |

| Spray Drying/Atomization | Atomization of solution into hot air | Continuous, efficient, uniform particles | Equipment intensive, parameter sensitive | ~1 μm (nano-grade possible) |

Research Results and Observations

Spray drying methods for ammonium molybdate yield nano-grade particles (~1 μm) with uniform size distribution and high purity, demonstrating potential for scale-up and industrial application.

Hydrothermal and sol-gel methods, while more complex, allow precise control over particle morphology and crystallinity, which are critical for catalytic and advanced material applications.

Precipitation remains the most accessible method but often requires additional calcination steps to improve crystallinity and phase purity.

Chemical Reactions Analysis

Reactions with Water

Aluminum molybdate can react with water under certain conditions to form hydrated this compound. This reaction is significant for its application as a corrosion inhibitor, where it forms a protective layer on metal surfaces.

Catalytic Reactions

This compound serves as an effective catalyst in various chemical reactions:

-

Hydrodesulfurization : In this process, this compound aids in the removal of sulfur from hydrocarbons, enhancing the efficiency of the catalytic cycle.

-

Oxidation Reactions : It can also act as a catalyst for the oxidation of organic compounds, facilitating reactions that would otherwise require harsher conditions .

Thermal Stability and Decomposition

This compound exhibits thermal stability up to certain temperatures, beyond which it may decompose into aluminum oxide and molybdenum oxides:

This decomposition can affect its performance in catalytic applications and must be considered during processing.

Corrosion Inhibition

The primary application of this compound is as a corrosion inhibitor in aluminum alloys. It reacts with ions in aqueous solutions to form a protective film that prevents further oxidation of the metal surface.

Catalysis

Due to its catalytic properties, this compound is employed in various industrial processes, including:

-

Catalytic converters in automotive applications

-

Chemical synthesis processes requiring selective oxidation or reduction reactions .

Research Findings on this compound

Recent studies have focused on enhancing the properties and applications of this compound:

-

Enhanced Catalytic Activity : Research indicates that this compound can significantly improve the activity of other catalysts by providing additional active sites for reactions .

-

Stability Improvements : Investigations into the thermal stability of this compound have led to methods for improving its resistance to decomposition at elevated temperatures, thus extending its usability in high-temperature processes .

Scientific Research Applications

Agricultural Applications

Nutrient Supplementation:

Aluminum molybdate plays a significant role in agriculture, particularly as a micronutrient for crops. Molybdenum is essential for nitrogen fixation in legumes, and its application can enhance enzymatic activity and nodulation in plants like pigeon pea. A study conducted on pigeon pea revealed that the use of ammonium molybdate significantly increased the number and weight of nodules when applied through foliar methods compared to control treatments .

Table 1: Effects of Ammonium Molybdate on Pigeon Pea Growth

| Treatment Type | Nodulation (Number of Nodules) | Nodulation Weight (g) |

|---|---|---|

| Control | 5 | 0.3 |

| RDF + Ammonium Molybdate (Foliar) | 15 | 1.2 |

| RDF + Ammonium Molybdate (Soil) | 12 | 0.9 |

Corrosion Inhibition

Corrosion Resistance in Aluminum Alloys:

this compound has been extensively studied for its corrosion inhibition properties, particularly in aluminum alloys. The addition of molybdate ions has been shown to enhance the corrosion resistance of aluminum during various treatments, including plasma electrolytic oxidation (PEO). Research indicates that molybdate ions can form a protective film on aluminum surfaces, significantly improving their resistance to pitting and general corrosion .

Case Study: PEO Treatment of Aluminum Alloys

In a study evaluating the effects of molybdate on the corrosion performance of oxide coatings on aluminum alloys, it was found that coatings containing molybdate exhibited superior barrier properties compared to those without. The incorporation of molybdenum into the oxide layer reduced porosity and enhanced overall durability against corrosive environments .

Industrial Applications

Catalysis:

this compound is utilized in catalysis, particularly in hydrodesulfurization processes where it serves as a catalyst support. Its ability to form stable structures with other metal oxides enhances catalytic activity and selectivity in refining processes .

Table 2: Properties of this compound as a Catalyst Support

| Property | Value |

|---|---|

| Crystal Structure | Monoclinic |

| Thermal Expansion Coefficient | Low |

| Stability | High at elevated temperatures |

Synthesis Techniques

This compound can be synthesized using various methods, including sol-gel processes which allow for precise control over particle size and morphology. This method has been proposed for applications in nuclear medicine for the storage of molybdenum-99, highlighting its versatility beyond traditional uses .

Mechanism of Action

The mechanism by which aluminum molybdate exerts its effects is primarily through its catalytic properties. It acts as a catalyst by providing a surface for reactions to occur, thereby lowering the activation energy required for the reactions. In corrosion inhibition, this compound forms a protective film on the surface of aluminum, preventing further oxidation and corrosion .

Comparison with Similar Compounds

Aluminum Molybdate vs. Chromic Molybdate (Cr₂(MoO₄)₃)

- Crystal Structure: this compound adopts a monoclinic structure (space group C2/c), whereas chromic molybdate (Cr₂(MoO₄)₃) shares a similar framework but with broader X-ray diffraction (XRD) reflections, indicating lower crystallinity or structural distortions .

- Bond Distances : The Mo–O bond distances in Al₂(MoO₄)₃ (1.70–1.76 Å) are shorter and more uniform compared to Cr₂(MoO₄)₃, suggesting enhanced structural precision in the aluminum variant .

- Thermal Behavior : Both compounds are stable under moderate temperatures, but Al₂(MoO₄)₃ is more resistant to phase transitions in acidic environments, making it preferable for industrial applications .

This compound vs. Aluminum Tungstate (Al₂(WO₄)₃)

- Crystallography: Aluminum tungstate crystallizes in an orthorhombic system, contrasting with the monoclinic symmetry of Al₂(MoO₄)₃. Attempts to refine Al₂(MoO₄)₃ in an orthorhombic setting resulted in poor structural fits, highlighting intrinsic differences between molybdate and tungstate frameworks .

- Applications : Tungstates generally exhibit higher thermal stability (>1000°C), whereas molybdates are more effective in catalytic and electrochemical roles due to their redox-active Mo centers .

Solubility and Environmental Behavior

Comparison with Alkali Metal Molybdates

- Solubility : this compound is sparingly soluble in water and alkaline solutions, unlike highly soluble sodium molybdate (Na₂MoO₄) and ammonium molybdate ((NH₄)₆Mo₇O₂₄), which readily dissociate into MoO₄²⁻ ions .

- Environmental Mobility : In acidic soils, Al₂(MoO₄)₃ forms stable complexes with clay minerals, reducing molybdenum bioavailability. In contrast, sodium molybdate’s solubility increases molybdenum mobility, posing risks of environmental contamination .

Table 1: Solubility and Environmental Impact of Selected Molybdates

Corrosion Inhibition

- Mechanism : Molybdate ions (MoO₄²⁻) inhibit corrosion by forming passive oxide layers on aluminum surfaces. This compound-based coatings outperform chromate (CrO₄²⁻) systems in environmental safety while offering comparable protection .

- Performance : In plasma electrolytic oxidation (PEO) coatings, Al₂(MoO₄)₃-modified electrolytes yield denser alumina layers than silicate or aluminate alternatives, enhancing corrosion resistance in NaCl solutions .

Catalytic and Adsorption Properties

- Catalysis : Al₂(MoO₄)₃-supported catalysts show higher activity in petrochemical reactions compared to Cr₂(MoO₄)₃ due to stronger Lewis acidity and Mo⁶⁺ redox cycling .

- Adsorption : Molybdate ions adsorb onto alumina (Al₂O₃) surfaces but can be desorbed using phosphate solutions, a process critical in wastewater treatment. This compound’s low solubility makes it less prone to leaching than sodium molybdate .

Biological Activity

Aluminum molybdate, with the chemical formula Al(MoO), is a compound that has garnered attention for its potential biological activities and applications. This article reviews the biological activity of this compound, focusing on its metabolic effects, transport mechanisms, and implications in various biological systems.

Metabolic Effects

Recent studies have highlighted the significant impact of molybdate exposure on metabolic processes. For instance, a study involving mice demonstrated that exposure to varying doses of molybdate resulted in notable changes in metabolite profiles. Key findings include:

- Metabolite Changes : Eight different metabolites were identified as significantly altered due to molybdate exposure. Notably, pyrrole-2-carboxylic acid levels decreased, while compounds like biotin and glycolic acid increased with higher molybdate doses .

- Correlation Analysis : Spearman’s correlation revealed a positive relationship between molybdate doses and several metabolites, indicating a dose-dependent effect on metabolism .

Table 1: Metabolite Changes Induced by Molybdate Exposure

| Metabolite | Control Group Levels | Molybdate (0.01 mg/kg/day) | Molybdate (1 mg/kg/day) |

|---|---|---|---|

| Pyrrole-2-carboxylic acid | High | Low | Low |

| Biotin | Low | High | High |

| Glycolic acid | Moderate | High | High |

| 5-Aminolevulinic acid | Moderate | High | High |

Transport Mechanisms

The transport of molybdate in biological systems is facilitated by specific transport proteins. Research has identified a high-affinity molybdate transporter (MoT1) in the green alga Chlamydomonas reinhardtii. Key characteristics include:

- Kinetic Parameters : The transporter exhibits a of 6.7 nM, indicating a very high affinity for molybdate, which is crucial for its uptake even at low concentrations .

- Regulation : The expression of MoT1 is significantly activated in the presence of nitrate, suggesting that nitrogen availability influences molybdate transport activity .

Implications in Biological Systems

This compound's role extends beyond simple metabolic interactions; it also has implications for corrosion resistance in biological contexts. Studies have shown that aluminum molybdates can act as inhibitors against corrosion processes in aluminum alloys:

- Corrosion Inhibition : this compound has been shown to form protective films on aluminum surfaces, enhancing corrosion resistance significantly (up to 97% efficiency) when used as a coating in saline environments .

Table 2: Corrosion Inhibition Efficiency of this compound

| Condition | Inhibition Efficiency (%) |

|---|---|

| Aqueous NaCl Solution | 97 |

| Aluminum Alloy AA1050 | 95 |

Case Studies

- Molybdate Exposure and Metabolic Disorders : A study revealed that chronic exposure to molybdate led to metabolic disorders characterized by altered amino acid metabolism and increased oxidative stress markers in mice .

- Corrosion Resistance in Industrial Applications : In industrial settings, this compound coatings have been successfully applied to aluminum piping systems, demonstrating significant improvements in longevity and resistance to environmental degradation .

Q & A

Q. What are the primary synthesis methods for aluminum molybdate, and how do their experimental parameters influence material properties?

this compound is synthesized via methods like hydrothermal synthesis , sol-gel processes , and co-precipitation . Hydrothermal synthesis (e.g., 180–220°C, 12–24 hrs) yields high crystallinity but requires precise pH control to avoid impurity phases . Co-precipitation is cost-effective but may produce inhomogeneous particle sizes without rigorous stirring. Sol-gel methods enable nanoscale control but demand anhydrous conditions to prevent hydrolysis. Characterization via XRD (to confirm phase purity using reference patterns like NBS standards ) and SEM (to assess morphology) is critical.

Table 1: Synthesis Method Comparison

| Method | Temperature/Time | Advantages | Limitations |

|---|---|---|---|

| Hydrothermal | 180–220°C, 12–24 hrs | High crystallinity | High energy input |

| Co-precipitation | Room temp, 1–2 hrs | Scalability | Particle size variability |

| Sol-gel | 60–80°C, 6–12 hrs | Nanoscale control | Moisture-sensitive |

Q. How do spectroscopic techniques resolve the structural and compositional properties of this compound coatings?

- XPS : Identifies oxidation states (e.g., Mo⁶⁺ in MoO₃ vs. Mo⁴⁺ in MoO₂) and quantifies surface elements (e.g., low molybdenum content in coatings ).

- EXAFS : Probes local coordination (e.g., MoO₄ tetrahedra vs. MoO₆ octahedra) and adsorption mechanisms (inner- vs. outer-sphere complexes ).

- ATR-FTIR : Detects surface-bound molybdate species (e.g., shifts in Mo–O stretching bands at 800–950 cm⁻¹ ).

Q. What is the mechanistic role of molybdate in corrosion inhibition for aluminum alloys?

Molybdate anions form conversion coatings via: (1) Adsorption on the Al surface, (2) Reaction with H⁺ to produce MoO₃, which hydrolyzes to MoO(OH)₂, (3) Formation of a mixed oxide layer (MoO₃, MoO₂) that passivates the surface . Fluoride additives (e.g., NH₄HF₂) enhance adhesion by etching the surface to promote MoO₃ nucleation .

Advanced Research Questions

Q. How can conflicting reports on molybdate adsorption mechanisms (inner- vs. outer-sphere complexes) be reconciled?

Discrepancies arise from pH-dependent behavior and substrate differences. For example:

- Inner-sphere complexes dominate on amorphous Al₂O₃ at pH < 6 (via ATR-FTIR ).

- Outer-sphere complexes prevail on ferrihydrite at pH 8 (EXAFS data ). Methodological recommendation: Combine spectroscopic techniques (EXAFS, Raman) with potentiometric titrations to model pH-dependent adsorption isotherms .

Q. Why do molybdate conversion coatings exhibit weaker adhesion compared to chromate coatings?

XPS data reveal limited Mo incorporation (<0.01 at.% ), attributed to:

- Low oxidizability of molybdate ions, leading to incomplete surface coverage.

- Porous morphologies that reduce mechanical stability . Mitigation strategy: Optimize pH (3–5) and add accelerators (e.g., F⁻) to enhance Mo–Al bonding .

Q. How does molybdate adsorption behavior in soils impact its environmental mobility and bioavailability?

Molybdate binds strongly to Fe/Al (hydr)oxides via edge-/corner-sharing bidentate complexes (25–70% depending on mineral type ). In acidic soils, coordination with organic matter increases bioavailability . Modeling approach: Use surface complexation models (e.g., CD-MUSIC) to predict mobility under varying ionic strength and competing anions (e.g., PO₄³⁻) .

Q. What experimental strategies address contradictions in the protective efficacy of molybdate coatings?

- Electrochemical impedance spectroscopy (EIS) : Quantifies coating resistance and identifies failure mechanisms (e.g., pore formation ).

- Synchrotron-based techniques : Resolve subsurface Mo speciation (e.g., µ-XANES mapping ).

Methodological Recommendations

- For synthesis optimization , vary pH (2–9) and fluoride concentration (0.1–1.0 M) while monitoring phase purity via XRD .

- For adsorption studies , pair EXAFS with DFT calculations to validate coordination geometries .

- For coating durability , employ accelerated salt-spray tests (ASTM B117) alongside in-situ Raman to track degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.